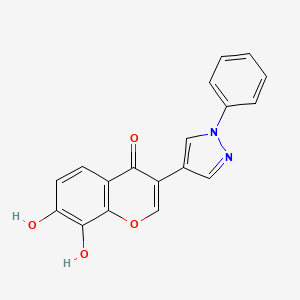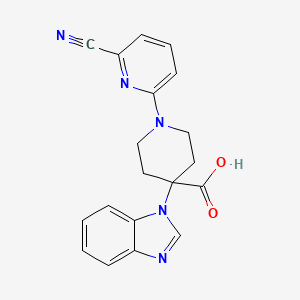![molecular formula C22H26N4O B5377942 (5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5377942.png)
(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a diazatricycloundecane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the construction of the diazatricycloundecane framework. Each step requires specific reaction conditions, such as the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and reagents could further enhance the production process.
化学反応の分析
Types of Reactions
(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific proteins or enzymes can be exploited to study biological pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a promising candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics, such as increased stability or reactivity, to the materials in which it is incorporated.
作用機序
The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream effects. The pathways involved in these interactions are still under investigation, but they likely include key signaling cascades and regulatory mechanisms.
類似化合物との比較
Similar Compounds
(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone: shares similarities with other pyrazole-based compounds, such as (5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanol and (5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methane.
This compound: also shares structural features with other diazatricycloundecane derivatives,
特性
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-22(19-12-18(23-24-19)15-6-7-15)26-13-17(14-4-2-1-3-5-14)21-20(26)16-8-10-25(21)11-9-16/h1-5,12,15-17,20-21H,6-11,13H2,(H,23,24)/t17-,20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLPNPVVRJHDQK-DUXKGJEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CC(C4C3C5CCN4CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N3C[C@@H]([C@@H]4[C@H]3C5CCN4CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)

![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)
![(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide](/img/structure/B5377928.png)
![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5377958.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)

